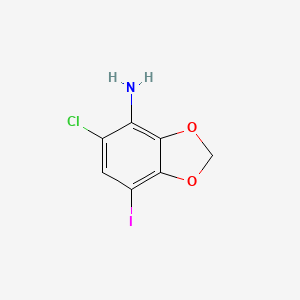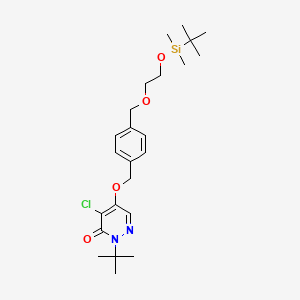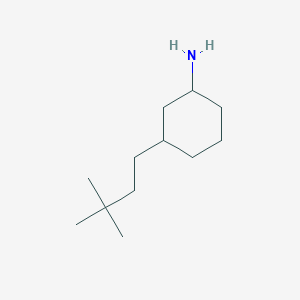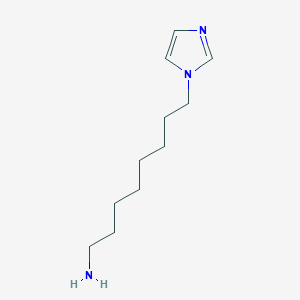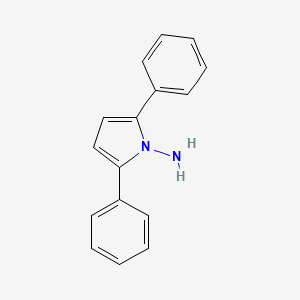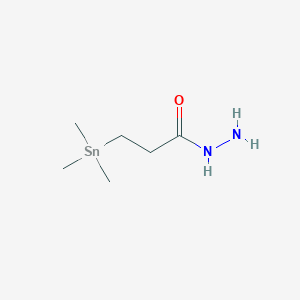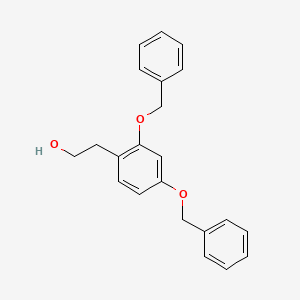
2-(2,4-Bis(benzyloxy)phenyl)ethanol
描述
2-(2,4-Bis(benzyloxy)phenyl)ethanol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)phenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反应分析
Types of Reactions
2-(2,4-Bis(benzyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
科学研究应用
2-(2,4-Bis(benzyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2,4-Bis(benzyloxy)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- N-[4-(Benzyloxy)phenyl]glycinamide
Uniqueness
2-(2,4-Bis(benzyloxy)phenyl)ethanol is unique due to the presence of two benzyloxy groups, which can enhance its reactivity and binding properties compared to similar compounds with only one benzyloxy group .
属性
分子式 |
C22H22O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[2,4-bis(phenylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |
InChI 键 |
IAHHRHLYTXSSQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

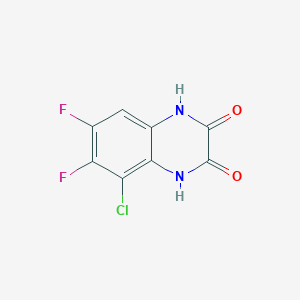
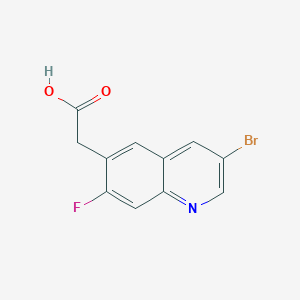
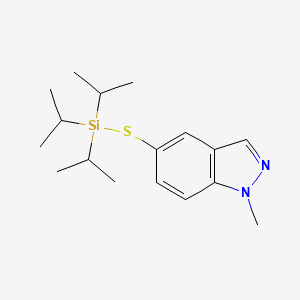
![8-Fluoro-2-(3-piperidin-1-ylpropyl)-1,3,4,5-tetrahydrobenzo[c][1,6]naphthyridin-6-one](/img/structure/B8343875.png)
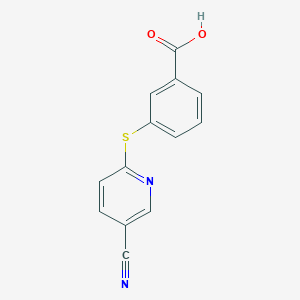
![Bicyclo[2.2.1]heptane-1,2-diol](/img/structure/B8343884.png)

